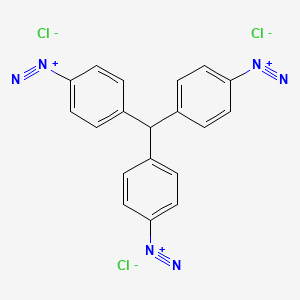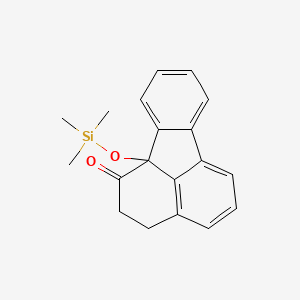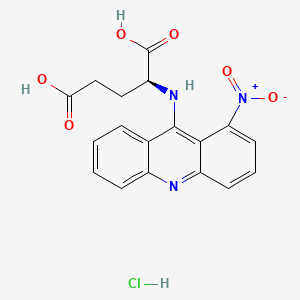
Zinc, chloroselenophene-2-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, chloroselenophene-2-yl- is a compound that combines zinc with a chloroselenophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc, chloroselenophene-2-yl- typically involves the reaction of chloroselenophene with a zinc source. One common method is the reaction of chloroselenophene with zinc chloride in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of zinc, chloroselenophene-2-yl- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc, chloroselenophene-2-yl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc and selenophene derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation states or different chemical forms.
Substitution: The chloroselenophene moiety can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield selenophene oxides, while substitution reactions can produce a variety of functionalized selenophenes.
Wissenschaftliche Forschungsanwendungen
Zinc, chloroselenophene-2-yl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds and as a reagent in various organic transformations.
Biology: The compound’s potential biological activity is being explored, including its use in the development of new pharmaceuticals and as a tool in biochemical studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in areas where zinc and selenium play crucial roles.
Industry: The compound is used in the production of advanced materials, including semiconductors and catalysts, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which zinc, chloroselenophene-2-yl- exerts its effects involves its interaction with molecular targets and pathways. Zinc ions can act as catalytic or structural components in various enzymes, while the chloroselenophene moiety can participate in redox reactions and other chemical processes. These interactions can influence cellular functions and biochemical pathways, making the compound valuable in both research and practical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc oxide: Known for its use in sunscreens and as a semiconductor material.
Zinc chloride: Commonly used in chemical synthesis and industrial applications.
Selenophene derivatives: Used in organic electronics and as intermediates in chemical synthesis.
Uniqueness
Zinc, chloroselenophene-2-yl- is unique due to the combination of zinc and chloroselenophene, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity set it apart from other zinc or selenophene compounds.
Eigenschaften
CAS-Nummer |
84109-18-2 |
|---|---|
Molekularformel |
C4H3ClSeZn |
Molekulargewicht |
230.9 g/mol |
IUPAC-Name |
chlorozinc(1+);2H-selenophen-2-ide |
InChI |
InChI=1S/C4H3Se.ClH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
HDENUNUGKFSYJY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C[Se][C-]=C1.Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)


![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)



![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)

silane](/img/structure/B14415168.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
